2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide
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Overview
Description
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide is a chemical compound with the molecular formula C14H16N2OS3 and a molecular weight of 324.48 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
The synthesis of 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide involves several steps. Typically, the synthetic route includes the reaction of 4-aminothiophenol with 5-(ethylthio)-2-thiophenecarboxylic acid chloride under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the amino or thio groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in various applications.
Comparison with Similar Compounds
2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide can be compared with other similar compounds, such as:
- 2-[(4-aminophenyl)thio]-N-[5-(methylthio)-2-thienyl]acetamide
- 2-[(4-aminophenyl)thio]-N-[5-(propylthio)-2-thienyl]acetamide
These compounds share similar structures but differ in the length and type of the alkylthio group attached to the thienyl ring. The uniqueness of this compound lies in its specific alkylthio group, which can influence its chemical properties and reactivity .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-ethylsulfanylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c1-2-18-14-8-7-13(20-14)16-12(17)9-19-11-5-3-10(15)4-6-11/h3-8H,2,9,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRYKTGOLURMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)NC(=O)CSC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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